N3-Phenylpropanoic Acid vs. Acetic Acid Substituent: UGM Inhibitory Activity from BindingDB Cross-Study Comparison
No direct head-to-head comparison between CAS 928339-97-3 and its closest analogs has been published. However, cross-study BindingDB data permits a class-level comparison for the UDP-galactopyranose mutase (UGM) target. The 4-bromobenzylidene-N3-phenylpropanoic acid analog (CHEMBL243190, BDBM50202277) demonstrated an IC50 of 35,000 nM (35 µM) and Kd of 9,300 nM (9.3 µM) against Mycobacterium tuberculosis UGM in an HPLC-based assay [1]. For the simpler N3-acetic acid analog (CHEMBL66070, BDBM50092287), reported activity against beta-lactamase TEM was >700,000 nM (>700 µM) with no detectable UGM activity reported [2]. The structurally minimal core scaffold (5-benzylidene-2-thioxothiazolidin-4-one, BDBM50092271, CHEMBL305763)—lacking any N3-carboxylate functionality—showed only weak inhibition of human NAT1 (IC50 13,000 nM) [3]. These data collectively establish that the N3-phenylpropanoic acid substituent is associated with measurable UGM target engagement that is absent in simpler analogs, although the precise contribution of the unsubstituted benzylidene variant (CAS 928339-97-3) itself remains unmeasured [1][2][3].
| Evidence Dimension | UGM enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured for unsubstituted benzylidene-N3-phenylpropanoic acid (CAS 928339-97-3); 4-bromo analog IC50 = 35,000 nM |
| Comparator Or Baseline | N3-acetic acid analog (CHEMBL66070): no UGM data reported, beta-lactamase IC50 >700,000 nM. Core scaffold (CHEMBL305763): NAT1 IC50 = 13,000 nM |
| Quantified Difference | UGM activity detectable for N3-phenylpropanoic subclass vs. absent for simpler N3-acetic acid analogs (class-level inference) |
| Conditions | In vitro enzyme inhibition; HPLC assay for UGM (M. tuberculosis); Ellman's method for NAT1 |
Why This Matters
The presence of the phenylpropanoic acid N3-substituent—as opposed to acetic acid—appears necessary for detectable UGM engagement, making CAS 928339-97-3 the appropriate scaffold entry point for antimycobacterial UGM inhibitor development.
- [1] BindingDB. BDBM50202277: (S)-2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (CHEMBL243190). Affinity Data: IC50 3.50E+4 nM, Kd 9.30E+3 nM (UGM, M. tuberculosis). View Source
- [2] BindingDB. BDBM50092287: (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (CHEMBL66070). Affinity Data: IC50 >7.00E+5 nM (beta-lactamase TEM). View Source
- [3] BindingDB. BDBM50092271: (Z)-5-Benzylidene-2-thioxothiazolidin-4-one (CHEMBL305763). Affinity Data: IC50 1.30E+4 nM (human NAT1). View Source
